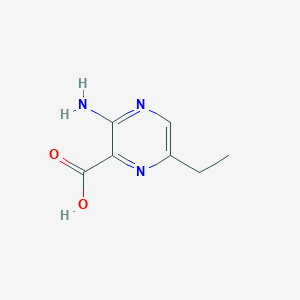

3-Amino-6-ethylpyrazine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-amino-6-ethylpyrazine-2-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c1-2-4-3-9-6(8)5(10-4)7(11)12/h3H,2H2,1H3,(H2,8,9)(H,11,12) |

InChI Key |

XIJZOFKRLCJGQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=N1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid

Established Synthetic Routes to 3-Amino-6-ethylpyrazine-2-carboxylic Acid

The creation of this compound and its analogs has traditionally relied on multi-step synthetic sequences. These methods, while effective, often involve several stages, including the formation of the pyrazine (B50134) ring and subsequent modification of functional groups.

Conventional methods for synthesizing pyrazine carboxylic acids often start with acyclic precursors. One common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the synthesis of pyrazine carboxylic acid can be initiated from acrylic acid, which undergoes a series of reactions including bromination, substitution with ammonia, and subsequent cyclization with a glyoxal (B1671930) derivative. google.compatsnap.com The final step often involves an oxidation or dehydrogenation to form the aromatic pyrazine ring. google.com

Another established route is the oxidation of quinoxalines. orgsyn.org Quinoxalines, which can be prepared from the reaction of o-phenylenediamines with α-dicarbonyl compounds, are subjected to strong oxidizing agents like potassium permanganate (B83412) to cleave the benzene (B151609) ring, yielding the pyrazine-2,3-dicarboxylic acid. orgsyn.org Subsequent selective decarboxylation can then lead to the desired pyrazine carboxylic acid. A similar strategy has been employed for the synthesis of 5-methylpyrazine-2-carboxylic acid, starting from pyruvic aldehyde and o-phenylenediamine, followed by cyclization, oxidation, and decarboxylation. google.com

A general representation of a multi-step synthesis is outlined below:

| Step | Description | Starting Materials | Intermediates |

| 1 | Halogenation | Acrylic acid, Bromine | 2,3-Dibromopropanoic acid |

| 2 | Amination | 2,3-Dibromopropanoic acid, Ammonia | 2,3-Diaminopropanoic acid |

| 3 | Cyclization/Condensation | 2,3-Diaminopropanoic acid, Glyoxal derivative | Dihydropyrazine carboxylic acid derivative |

| 4 | Aromatization | Dihydropyrazine carboxylic acid derivative | This compound |

This table represents a generalized synthetic scheme and specific reagents and conditions may vary.

The carboxylic acid group of this compound is a key site for derivatization, most commonly through the formation of amides and esters. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine or alcohol. thermofisher.comiris-biotech.de

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile. To minimize side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Another important class of coupling reagents are the phosphonium (B103445) and aminium/uronium salts, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com These reagents are known for their high efficiency and ability to suppress racemization. peptide.com 1,1'-Carbonyldiimidazole (B1668759) (CDI) is another effective coupling agent that activates the carboxylic acid by forming an acylimidazolide intermediate. nih.gov

| Coupling Reagent | Class | Byproduct Characteristics | Common Applications |

| DCC | Carbodiimide | Insoluble in most organic solvents | Solution-phase synthesis |

| DIC | Carbodiimide | Soluble in organic solvents | Solid-phase synthesis |

| EDAC | Carbodiimide | Water-soluble | Aqueous-phase couplings, bioconjugation |

| HBTU/TBTU | Aminium/Uronium | Soluble | Efficient peptide coupling |

| PyBOP | Phosphonium | Soluble | Coupling of sterically hindered amino acids |

| CDI | Imidazolium | Gaseous (CO2) and soluble (imidazole) | Amide and ester formation |

Advanced Synthetic Strategies

To overcome some of the limitations of conventional synthesis, such as long reaction times and harsh conditions, more advanced strategies have been developed. These include microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrazines. rsc.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture.

In the context of pyrazine synthesis, microwave energy has been successfully applied to condensation reactions for the formation of the pyrazine ring and for the derivatization of pyrazine carboxylic acids. rsc.orgresearchgate.net For example, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with benzylamine (B48309) has been effectively carried out using microwave irradiation. nih.gov The reaction of o-aminonitrosopyrazoles with cyclic β-diketones to form fused pyrazolo[3,4-b]pyrazines has also been shown to be significantly enhanced by microwave assistance. researchgate.net

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Temperature (°C) |

| Poly(hydroxyalkyl)pyrazine synthesis | - | < 3 minutes | 120 |

| Poly(hydroxyalkyl)pyrazine synthesis | - | 15 minutes | 100 |

| Poly(hydroxyalkyl)pyrazine synthesis | - | 40 minutes | 80 |

Data adapted from a study on the microwave-assisted synthesis of poly(hydroxyalkyl)pyrazines. rsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including pyrazines. rsc.orgrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine nucleus, enabling the synthesis of a wide array of derivatives.

Common palladium-catalyzed reactions applicable to pyrazine systems include the Suzuki, Stille, Heck, and Sonogashira couplings. rsc.org These reactions typically involve the coupling of a halogenated pyrazine (e.g., chloro- or bromopyrazine) with an organometallic reagent (e.g., a boronic acid in the Suzuki reaction or an organotin compound in the Stille reaction). rsc.org Direct C-H functionalization, another advanced palladium-catalyzed method, allows for the direct coupling of a C-H bond on the pyrazine ring with a suitable partner, avoiding the need for pre-functionalization with a halogen. acs.orgnih.gov This approach offers a more atom-economical and efficient route to substituted pyrazines. acs.orgnih.gov

| Reaction | Reactants | Bond Formed |

| Suzuki Coupling | Halopyrazine, Organoboron reagent | C-C |

| Stille Coupling | Halopyrazine, Organotin reagent | C-C |

| Heck Coupling | Halopyrazine, Alkene | C-C |

| Sonogashira Coupling | Halopyrazine, Terminal alkyne | C-C |

| C-H Arylation | Pyrazine, Aryl halide | C-C |

Derivatization Reactions of this compound

The functional groups of this compound—the amino group, the carboxylic acid, and the pyrazine ring itself—offer multiple avenues for derivatization to create a library of new compounds.

The carboxylic acid is readily converted into esters and amides. Esterification can be achieved under acidic conditions with an alcohol, such as in a Fischer esterification. nih.gov Amide formation is typically accomplished using the coupling reagents discussed previously, reacting the carboxylic acid with a primary or secondary amine. nih.gov The synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives showcases this approach. nih.gov

The amino group can undergo reactions such as acylation, alkylation, and diazotization. The pyrazine ring can be halogenated, for example, using sulfuryl chloride, to introduce chloro substituents, which can then serve as handles for further functionalization through palladium-catalyzed cross-coupling reactions. google.com

| Functional Group | Reaction Type | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling reagent | Amide |

| Amino Group | Acylation | Acyl chloride, Base | N-Acyl derivative |

| Pyrazine Ring | Halogenation | Sulfuryl chloride | Chlorinated pyrazine |

Synthesis of Ester Derivatives

The esterification of 3-aminopyrazine-2-carboxylic acid derivatives is a fundamental transformation, yielding valuable intermediates for further functionalization. A common and effective method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For instance, the methyl ester of 3-aminopyrazine-2-carboxylic acid can be synthesized by treating the acid with methanol (B129727) and a catalytic amount of concentrated sulfuric acid. nih.gov The reaction is typically stirred at room temperature for an extended period to ensure complete conversion. The product, methyl 3-aminopyrazine-2-carboxylate, is then isolated by neutralizing the reaction mixture and collecting the precipitate. nih.gov This method is broadly applicable to various substituted 3-aminopyrazine-2-carboxylic acids.

Another approach involves the reaction of an alkali metal salt of the carboxylic acid with an alkyl halide. For example, the sodium salt of 3-aminopyrazine-2-carboxylic acid reacts with methyl bromide in a solvent like dimethylformamide (DMF) to produce the corresponding methyl ester. google.com

Table 1: Synthesis of Ester Derivatives of 3-Aminopyrazine-2-carboxylic Acid Analogs

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, methanol, 48 h, rt | Methyl 3-aminopyrazine-2-carboxylate | Not specified | nih.gov |

| Sodium salt of 3-amino-6-methylpyrazine-carboxylic acid | Dimethyl sulfate, methanol, rt | 3-Amino-6-methylpyrazine-2-carboxylic acid methyl ester | Not specified | google.com |

Amidation Reactions and Formation of Substituted Pyrazine-2-carboxamides

The synthesis of substituted pyrazine-2-carboxamides from this compound can be achieved through several synthetic routes, primarily involving the activation of the carboxylic acid group followed by reaction with an amine. These amides are of significant interest due to their diverse biological activities.

One common strategy involves a two-step procedure where the carboxylic acid is first converted to its methyl ester, which is then subjected to aminolysis with a desired amine. nih.gov Microwave irradiation has been shown to facilitate this second step, often leading to higher yields and shorter reaction times. nih.gov

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling agents. 1,1'-Carbonyldiimidazole (CDI) is a particularly effective reagent for this purpose. nih.gov The carboxylic acid reacts with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to form a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine, often under microwave irradiation, leads to the formation of the desired amide. nih.gov Another coupling agent that has been utilized for the synthesis of pyrazine-2-carboxamides is propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com This reagent, in the presence of a base such as diisopropylethylamine (DIPEA), facilitates the coupling of substituted pyrazine-2-carboxylic acids with various amines. rjpbcs.com

Table 2: Synthesis of Substituted Pyrazine-2-carboxamides from 3-Aminopyrazine-2-carboxylic Acid

| Procedure | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| A (Two-step) | 1. H₂SO₄, methanol, 48 h, rt 2. Substituted benzylamine, NH₄Cl, methanol, MW: 130 °C, 40 min, 90 W | N-Substituted 3-aminopyrazine-2-carboxamide (B1665363) | 27-91% | nih.gov |

| B (One-pot) | 1. CDI, DMSO 2. Benzylamine/alkylamine/aniline, MW: 120 °C, 30 min, 100 W | N-Substituted 3-aminopyrazine-2-carboxamide | Not specified | nih.gov |

Halogenation and Aminodehalogenation Transformations

Halogenation of the pyrazine ring can introduce a functional handle for further synthetic modifications, such as cross-coupling reactions or nucleophilic substitutions. For instance, the methyl ester of 3-amino-6-methylpyrazine-2-carboxylic acid can be chlorinated using sulfuryl chloride. google.com The reaction proceeds readily, yielding the corresponding 3-amino-5-chloro-6-methyl-pyrazine-2-carboxylic acid methyl ester. google.com Similarly, the 6-phenyl analog undergoes chlorination under the same conditions. google.com

Aminodehalogenation is a key reaction for introducing amino substituents onto the pyrazine core, which is often a crucial step in the synthesis of biologically active molecules. This transformation is typically achieved by reacting a halogenated pyrazine derivative with an amine. For example, 3-chloropyrazine-2-carboxamide (B1267238) can undergo nucleophilic substitution with various substituted benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This reaction can be performed under conventional heating or with microwave assistance, the latter often providing better yields and shorter reaction times. mdpi.comnih.gov

Table 3: Halogenation and Aminodehalogenation of Pyrazine Derivatives

| Transformation | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | 3-Amino-6-methyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride, cold water bath, 30 min | 3-Amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester | Not specified | google.com |

| Chlorination | 3-Amino-6-phenyl-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride, rt, 2 h | 3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester | Not specified | google.com |

Metal Chelation and Coordination Compound Synthesis

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group in 3-aminopyrazine-2-carboxylic acid and its derivatives make them excellent ligands for the formation of coordination compounds with various metal ions. researchgate.netmdpi.com The resulting metal complexes have been investigated for their potential applications, including in the development of novel therapeutic agents. researchgate.net

Synthetic procedures for these coordination compounds typically involve the reaction of the pyrazine derivative with a metal salt in a suitable solvent. researchgate.net A wide range of transition metals have been shown to form complexes with 3-aminopyrazine-2-carboxylic acid, including molybdenum, tungsten, uranium, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.net The coordination mode of the ligand can vary depending on the metal ion and the reaction conditions, but it often acts as a bidentate or polydentate ligand, coordinating through the pyrazine nitrogen and the carboxylate oxygen atoms. mdpi.com

Table 4: Examples of Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid (Hapc)

| Metal Salt | Ligand | Resulting Complex | Reference |

|---|---|---|---|

| MoO₂(acac)₂ | Hapc | cis-[Mo₂O₅(apc)₂] | researchgate.net |

| WO₂Cl₂ | Hapc | cis-[WO₂(apc)₂] | researchgate.net |

| UO₂(OAc)₂·2H₂O | Hapc | trans-[UO₂(apc)₂] | researchgate.net |

| RuCl₃·3H₂O | Hapc | [Ru(apc)₂(H₂O)₂] | researchgate.net |

Reaction Mechanism Elucidation for Key Synthetic Pathways

Understanding the reaction mechanisms underlying the key synthetic transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The Fischer esterification proceeds via a series of reversible steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A proton transfer from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate follows, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

In amidation reactions mediated by 1,1'-carbonyldiimidazole (CDI) , the first step involves the reaction of the carboxylic acid with CDI to form a highly reactive acyl-imidazole intermediate, with the release of carbon dioxide and an imidazole (B134444) molecule. nih.govwikipedia.org This intermediate is a potent acylating agent. The subsequent addition of an amine leads to a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl-imidazole. The imidazole moiety is an excellent leaving group, and its departure results in the formation of the stable amide bond. nih.govwikipedia.orgyoutube.com

Spectroscopic and Structural Elucidation of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of pyrazine (B50134) derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 3-aminopyrazine-2-carboxylic acid and its derivatives, FTIR spectra reveal characteristic absorption bands that confirm the presence of the amino, carboxylic acid, and pyrazine ring moieties. nanoient.orgnanoient.org

Studies on the closely related 3-aminopyrazine-2-carboxylic acid show distinct vibrational modes. nih.govopotek.com The N-H stretching vibrations of the amino group typically appear as sharp bands in the 3400-3200 cm⁻¹ region. For instance, in 3-Amino-N-benzylpyrazine-2-carboxamide, a derivative, symmetric and asymmetric NH₂ stretching vibrations are observed around 3401 cm⁻¹ and 3368 cm⁻¹, respectively. The carboxylic acid O-H stretch is characterized by a very broad band, often centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, prominent band typically found in the 1700-1650 cm⁻¹ range, although intramolecular hydrogen bonding between the carboxylic acid and the adjacent amino group can shift this frequency. In amide derivatives, this C=O stretch is observed between 1641–1684 cm⁻¹. nih.gov

The aromatic C-H stretching of the pyrazine ring is generally observed in the 3100–3000 cm⁻¹ region. nanoient.org Furthermore, various stretching and bending vibrations corresponding to the pyrazine ring structure (C=N, C=C) appear in the fingerprint region (1600-1400 cm⁻¹).

Table 1: Characteristic FTIR Absorption Bands for 3-Aminopyrazine-2-carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid/Amide (C=O) | Stretch | 1700 - 1640 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Pyrazine Ring (C=N, C=C) | Stretch | 1600 - 1400 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The analysis of 3-amino-2-pyrazine carboxylic acid (APC) using FT-Raman has been detailed, with spectra recorded in the 3500–100 cm⁻¹ range. nanoient.orgnanoient.org

Key observations in the FT-Raman spectrum of APC include the C–H stretching modes, which appear around 3068 cm⁻¹. nanoient.org The pyrazine ring breathing mode, a symmetric vibration, gives a characteristic strong band which is often prominent in the Raman spectrum. For pyrazine itself, this mode is reported at 1015 cm⁻¹. researchgate.net In-plane and out-of-plane bending modes for the C-H bonds are also identifiable. For APC, in-plane bending vibrations are established in the Raman spectrum at 1251 cm⁻¹, while out-of-plane bends are seen at 968 cm⁻¹. nanoient.org The ethyl group in the target molecule would introduce additional C-H stretching and bending vibrations.

Table 2: Selected FT-Raman Shifts for 3-Amino-2-pyrazinecarboxylic acid (APC)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3068 |

| C-H In-plane Bending | 1251 |

| C-H Out-of-plane Bending | 968 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D techniques, a complete structural assignment of 3-Amino-6-ethylpyrazine-2-carboxylic acid can be achieved. nanoient.orgnanoient.org

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show several distinct signals.

The pyrazine ring will exhibit a single aromatic proton signal (H-5), which would appear as a singlet. In derivatives of 3-aminopyrazine-2-carboxamide (B1665363), the pyrazine protons (H-5 and H-6) are observed in the range of 7.76–8.30 ppm. The amino group (NH₂) protons typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration; in DMSO-d₆, it has been observed at 7.49–7.62 ppm for related carboxamides. The carboxylic acid proton (-COOH) is also a broad singlet, appearing further downfield, often above 10 ppm.

The ethyl group at the 6-position will give rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with a coupling constant (J-value) of approximately 7 Hz.

Table 3: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Multiplicity | Expected Chemical Shift (ppm) |

| Pyrazine H-5 | Singlet | ~7.8 - 8.3 |

| Amino (NH₂) | Broad Singlet | ~7.5 (variable) |

| Carboxylic Acid (OH) | Broad Singlet | >10 (variable) |

| Ethyl (-CH₂) | Quartet | ~2.7 - 3.0 |

| Ethyl (-CH₃) | Triplet | ~1.2 - 1.4 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy maps the carbon framework of a molecule. In this compound, seven distinct carbon signals are expected.

The carboxylic acid carbonyl carbon is the most deshielded, typically appearing in the 165-180 ppm range. The four carbons of the pyrazine ring will have distinct chemical shifts influenced by the different substituents (amino, carboxylic acid, ethyl, and the ring nitrogens). In related 3-aminopyrazine-2-carboxamides, the amidic carbonyl carbon appears at 163.35–166.64 ppm, and the ring carbons resonate between 125-156 ppm. The ethyl group will show two signals: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃), typically in the upfield region of the spectrum.

Table 4: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Pyrazine C-2 | ~147 |

| Pyrazine C-3 | ~155 |

| Pyrazine C-5 | ~130 |

| Pyrazine C-6 | ~150 |

| Ethyl (-CH₂) | ~25 |

| Ethyl (-CH₃) | ~15 |

Advanced NMR Techniques (e.g., COSY, HMBC, HSQC) for Detailed Structural Information

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation or cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. sdsu.edu It would be used to definitively assign the signals for the pyrazine H-5 proton to its corresponding carbon (C-5), as well as the methylene and methyl protons of the ethyl group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.comepfl.ch This is particularly crucial for assigning quaternary (non-protonated) carbons. For example, the pyrazine proton (H-5) would show correlations to the surrounding carbons C-3, C-6, and the carboxylic carbon (C=O). The methylene protons of the ethyl group would show a correlation to the pyrazine carbon C-6, confirming the position of substitution. These correlations are vital for piecing together the molecular structure and confirming the substitution pattern on the pyrazine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (calculated molecular weight: 167.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 167.

The fragmentation of this molecule under electron ionization would likely proceed through several predictable pathways, dictated by the presence of the carboxylic acid, amino, and ethyl functional groups on the stable pyrazine ring. The aromatic nature of the pyrazine ring suggests that the molecular ion peak would be reasonably intense. libretexts.org

Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl radical (-OH) or the entire carboxyl group (-COOH). libretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and cleavage of side chains from an aromatic ring is also common. libretexts.org Therefore, the primary fragmentation events anticipated for this compound would involve the substituents on the pyrazine core.

Key expected fragmentation pathways include:

Loss of a hydroxyl radical: A peak at m/z 150, corresponding to the [M - OH]⁺ ion.

Loss of water: A peak at m/z 149, corresponding to the [M - H₂O]⁺ ion, likely formed through rearrangement involving the ortho-amino and carboxylic acid groups.

Loss of the carboxyl group: A significant peak at m/z 122, corresponding to the [M - COOH]⁺ ion. This represents the loss of a mass of 45 Da. libretexts.org

Loss of a methyl radical: Alpha-cleavage of the ethyl group could result in the loss of a methyl radical (-CH₃), leading to a peak at m/z 152 ([M - 15]⁺).

The table below summarizes the predicted primary fragmentation patterns for this compound.

| Predicted Fragment Ion | Formula of Lost Neutral | Mass of Lost Neutral (Da) | Predicted m/z | Fragmentation Pathway |

| [M - OH]⁺ | •OH | 17 | 150 | Cleavage of the C-OH bond in the carboxyl group. |

| [M - H₂O]⁺ | H₂O | 18 | 149 | Rearrangement and loss of water from amino and carboxyl groups. |

| [M - COOH]⁺ | •COOH | 45 | 122 | Cleavage of the C-C bond between the pyrazine ring and the carboxyl group. |

| [M - CH₃]⁺ | •CH₃ | 15 | 152 | Alpha-cleavage of the ethyl side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the pyrazine ring, which is modified by its substituents. Pyrazine, an aromatic heterocycle, exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nist.gov

The substituents—an amino group (-NH₂), a carboxylic acid group (-COOH), and an ethyl group (-CH₂CH₃)—influence the positions and intensities of these absorption bands. The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. This typically results in a bathochromic (red) shift to longer wavelengths. The carboxylic acid and ethyl groups also contribute to shifts in the electronic transitions.

The spectrum is expected to show two main absorption regions:

A high-energy band at shorter wavelengths, attributed to the π → π* transitions within the aromatic pyrazine ring. For pyrazine itself, this occurs around 260 nm. nist.gov Due to the presence of the auxochromes, this band is expected to shift to a longer wavelength in the substituted compound.

A lower-energy band at longer wavelengths, corresponding to the n → π* transition. This transition involves the non-bonding electrons on the nitrogen atoms of the pyrazine ring. In pyrazine, this transition is observed around 320 nm. nist.gov

The specific λmax (wavelength of maximum absorbance) values are dependent on the solvent used, as solvent polarity can affect the energies of the electronic states.

| Expected Electronic Transition | Typical λmax Region for Pyrazine Derivatives | Description |

| π → π | 260 - 300 nm | Transition of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. |

| n → π | 320 - 360 nm | Transition of a non-bonding electron from a nitrogen atom to a π antibonding orbital of the pyrazine ring. |

X-ray Diffraction Studies for Solid-State Molecular Architecture

The key structural features expected for this compound are:

Molecular Geometry: The pyrazine ring is expected to be essentially planar. The substituents (amino, carboxyl, and ethyl groups) will lie on or close to this plane. An intramolecular hydrogen bond between the adjacent amino and carboxylic acid groups is highly probable, which would further enforce planarity.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the ring nitrogen atoms and the carbonyl oxygen). This facilitates the formation of a robust and complex three-dimensional hydrogen-bonding network in the solid state. This network is the primary force dictating the crystal packing. researchgate.net

The table below summarizes the anticipated structural characteristics.

| Structural Feature | Description | Expected Role in Crystal Structure |

| Pyrazine Ring | Aromatic and planar heterocyclic core. | Forms the basic structural framework of the molecule. |

| Intramolecular H-Bond | Likely formation between the ortho-amino and carboxyl groups. | Enhances molecular planarity and stability. |

| Intermolecular H-Bonds | Extensive network involving -NH₂, -COOH, and ring N atoms. | Primary determinant of the crystal packing and lattice energy. |

| π-π Stacking | Interactions between parallel pyrazine rings of adjacent molecules. | Contributes to crystal stability and dense packing. |

| Ethyl Group | Aliphatic substituent at the 6-position. | May introduce steric hindrance, influencing the packing arrangement and intermolecular distances. |

Computational and Theoretical Chemistry of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For compounds like 3-Amino-6-ethylpyrazine-2-carboxylic acid, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to model its characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometries and electronic properties of organic molecules. mdpi.comnih.gov For pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine stable molecular conformations by minimizing the total energy. nih.govmostwiedzy.pl

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's stability and reactivity. For this compound, DFT would likely predict a planar or near-planar pyrazine ring, with specific orientations of the amino, ethyl, and carboxylic acid substituents. The electronic structure analysis from DFT includes the distribution of electron density and the energies of molecular orbitals. mdpi.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazine Derivative (Note: This data is representative of pyrazine derivatives and not specific to this compound, for which specific published data is scarce.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (ring) | ~1.33 - 1.34 Å |

| C-C (ring) | ~1.39 - 1.40 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| Bond Angle | C-N-C (ring) | ~116° - 117° |

| N-C-C (ring) | ~121° - 122° | |

| O-C=O (carboxyl) | ~125° |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wave function and energy of a quantum many-body system in a stationary state. tubitak.gov.trtubitak.gov.tr While it is less computationally intensive than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of the results. tubitak.gov.tr

Despite this limitation, HF calculations are valuable for determining various molecular properties of pyrazine derivatives, such as vibrational frequencies, dipole moments, and atomic charges. tubitak.gov.trresearchgate.net When studying substituted amides of pyrazine-2-carboxylic acid, for example, HF calculations have been used to compute vibrational frequencies, which are then compared with experimental infrared and Raman spectra. tubitak.gov.trtubitak.gov.tr These calculations help in the assignment of spectral bands and provide insights into the molecule's vibrational modes. tubitak.gov.tr

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of functions used to build the molecular orbitals. researchgate.net Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). nih.govmostwiedzy.pltubitak.gov.tr

The selection of a basis set is a trade-off between computational cost and accuracy. uniovi.es

Minimal basis sets (e.g., STO-3G): Are computationally inexpensive but provide only qualitative results.

Split-valence basis sets (e.g., 6-31G): Offer a better description of the valence electrons.

Polarization functions (e.g., 6-31G(d) or 6-31G):* Add functions with higher angular momentum to allow for non-spherical electron distribution, which is crucial for accurately describing chemical bonds. mostwiedzy.pl

Diffuse functions (e.g., 6-31+G):* Are important for describing anions, excited states, and systems with lone pairs of electrons, as they allow orbitals to occupy a larger region of space. mostwiedzy.plbohrium.com

For molecules like this compound, which contains heteroatoms with lone pairs (N, O), using a basis set that includes both polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended for achieving high accuracy in calculated properties. nih.govresearchgate.net Increasing the size and flexibility of the basis set generally leads to results that are closer to the theoretical limit for a given method. nih.gov

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions. Techniques like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are critical in this regard.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyrazine ring. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the pyrazine ring. researchgate.net The interaction and overlap between these orbitals characterize the intramolecular charge transfer (ICT) possibilities within the molecule. This charge transfer from the donor (amino) to the acceptor (carboxylic acid via the pyrazine ring) is a key feature of its electronic behavior. researchgate.net

Table 2: Representative Frontier Orbital Energies for Pyrazine-based Compounds (Note: This data is illustrative and represents typical values for related compounds.)

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted Pyrazine 1 | -6.5 | -1.8 | 4.7 |

| Substituted Pyrazine 2 | -6.2 | -2.1 | 4.1 |

| Substituted Pyrazine 3 | -6.8 | -1.5 | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.netrsc.org

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazine ring. nih.govacs.org The regions of highest positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. This map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Expected Potential | Predicted Reactivity |

| Carboxylic Acid Oxygen Atoms | Highly Negative (Red) | Site for electrophilic attack, H-bond acceptor |

| Pyrazine Ring Nitrogen Atoms | Negative (Red/Yellow) | Site for electrophilic attack, H-bond acceptor |

| Amino Group Hydrogens | Positive (Blue) | Site for nucleophilic attack, H-bond donor |

| Carboxylic Acid Hydroxyl H | Highly Positive (Blue) | Site for nucleophilic attack, H-bond donor |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals, providing a detailed understanding of the electron density distribution and the resulting molecular stability. researchgate.netuba.ar This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical chemical concepts of lone pairs and bonds. For molecules like this compound, NBO analysis is crucial for quantifying the stabilizing effects of intramolecular hydrogen bonding and other hyperconjugative interactions.

In a study on the related compound 3-amino-2-pyrazinecarboxylic acid (APC), NBO analysis was employed to investigate molecular stability and bond strength. nanoient.org The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. researchgate.net

For this compound, the key intramolecular interactions would involve:

Intramolecular Hydrogen Bonding: A significant interaction is expected between the lone pair of the carbonyl oxygen in the carboxylic acid group and the N-H bond of the adjacent amino group, forming a stabilizing intramolecular hydrogen bond. NBO analysis can quantify this by calculating the E(2) energy for the interaction between the lone pair orbital of the oxygen atom (donor) and the antibonding orbital of the N-H bond (acceptor).

Resonance Effects: The analysis reveals the extent of electron delocalization from the amino group (-NH2) and into the carboxylic acid group (-COOH) through the pyrazine ring, which influences the electronic properties and reactivity of the molecule.

A summary of expected key donor-acceptor interactions identified through NBO analysis is presented below.

Table 1: Potential NBO Donor-Acceptor Interactions in this compound This table is illustrative of the types of interactions analyzed via NBO. The stabilization energies E(2) are qualitative and would require specific calculations for this exact molecule.

| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Interaction Type | Estimated E(2) (kcal/mol) |

| LP (O) of C=O | σ* (N-H) of Amino Group | Intramolecular Hydrogen Bond | High |

| LP (N) of Amino Group | π* (C-C) of Pyrazine Ring | π-conjugation / Resonance | High |

| LP (N) of Pyrazine Ring | π* (C-N) of Pyrazine Ring | Ring Delocalization | Medium |

| σ (C-H) of Ethyl Group | π* (C-C) of Pyrazine Ring | Hyperconjugation | Low |

Vibrational Frequency Computations and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. nanoient.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies of molecules. researchgate.netnih.gov Comparing these computed frequencies with experimental data allows for a detailed assignment of the spectral bands to specific molecular motions, confirming the molecular structure. nih.gov

For the closely related compound 3-amino-2-pyrazinecarboxylic acid (APC), a comprehensive vibrational analysis has been performed. nanoient.orgnanoient.org The study utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute the vibrational frequencies. nanoient.orgnanoient.org The calculated values are typically scaled by a factor (e.g., 0.992) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nanoient.orgnih.gov

The vibrational modes of this compound can be assigned to specific functional groups:

Amino (-NH2) Group Vibrations: The NH2 group exhibits characteristic asymmetric and symmetric stretching modes, typically observed in the 3300-3500 cm⁻¹ region. nanoient.org

Carboxylic Acid (-COOH) Group Vibrations: This group is identified by the C=O stretching vibration (around 1700 cm⁻¹) and the O-H stretching vibration, which is often broad due to hydrogen bonding.

Ethyl (-CH2CH3) Group Vibrations: The C-H stretching modes of the ethyl group are expected in the 2800-3000 cm⁻¹ range. nanoient.org

Pyrazine Ring Vibrations: The aromatic C-H stretching occurs above 3000 cm⁻¹, while various ring stretching and bending vibrations appear in the fingerprint region (below 1600 cm⁻¹). nanoient.org

The table below presents a comparison of experimental and calculated vibrational frequencies for key modes in the analogous 3-amino-2-pyrazinecarboxylic acid, which provides a strong basis for interpreting the spectrum of the 6-ethyl derivative. nanoient.org

Table 2: Comparison of Experimental and Scaled DFT/B3LYP Calculated Vibrational Frequencies (cm⁻¹) for 3-amino-2-pyrazinecarboxylic acid

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| NH2 Asymmetric Stretch | 3480 | - | 3482 |

| NH2 Symmetric Stretch | - | 3385 | 3380 |

| Aromatic C-H Stretch | 3193 | 3068 | 3195 |

| CH Stretch | 2975 | - | 2978 |

| C=O Stretch | 1710 | 1712 | 1715 |

| Ring Stretch | 1615 | 1618 | 1620 |

| NH2 Scissoring | 1575 | 1572 | 1578 |

| C-N Stretch | 1345 | 1342 | 1348 |

| C-H In-plane Bend | 1313 | 1251 | 1315 |

| C-H Out-of-plane Bend | 897 | 968 | 895 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. This provides deep insights into the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent. nih.gov

For this compound, MD simulations can elucidate several key structural and dynamic properties. A typical simulation would involve placing the molecule in a periodic box filled with a chosen solvent (e.g., water) and running the simulation for a sufficient duration (nanoseconds to microseconds) to sample the accessible conformational space.

The primary goals of performing MD simulations and subsequent conformational analysis on this molecule would be:

Conformational Preferences: To identify the most stable and frequently occurring conformations (conformers). The analysis would focus on the rotational freedom around key single bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the pyrazine ring.

Flexibility and Dynamics: To understand the flexibility of different parts of the molecule. The ethyl group is expected to be highly flexible, while the pyrazine ring with its substituents involved in intramolecular hydrogen bonding would be more rigid.

Solvent Interactions: To characterize how the molecule interacts with solvent molecules. This includes analyzing the hydrogen bonding patterns between the amino and carboxylic acid groups and the surrounding water molecules, which influences its solubility and properties in solution.

Analysis of the MD trajectory is often performed using clustering algorithms or dimensionality reduction techniques to group similar structures and identify the dominant conformational states. nih.gov This analysis can reveal the preferred orientation of the ethyl and carboxylic acid groups and the energetic barriers for rotation between different conformations.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and chemical design. nih.govmdpi.com A QSAR model is built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find the best correlation with their measured activity. mdpi.com

For this compound, a wide range of descriptors can be calculated to build QSAR models for various potential activities. A QSAR study on related 6-arylpyrazine-2-carboxamides has shown that structural features can be correlated with inhibitory activity against pathogens like Trypanosoma brucei. nih.gov The descriptors are generally categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and polarity parameters. They are crucial for modeling electrostatic interactions with a biological target. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and Verloop parameters, which quantify the dimensions of substituents. mdpi.com

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, a critical factor for membrane permeability and binding to hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is the most common example.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include properties like moments of inertia and surface-based descriptors that map properties like hydrophobic and electrostatic potential onto the molecular surface. nih.gov

Table 3: Relevant QSAR Descriptors for this compound

| Descriptor Class | Descriptor Example | Description | Potential Relevance |

| Electronic | Partial Charges | Distribution of electron density across the atoms. | Governs electrostatic interactions and hydrogen bonding potential. |

| Electronic | Polarity Parameter (PLPT) | Relates to the solubility and metabolism time of the molecule. mdpi.com | Influences bioavailability and interaction with polar/non-polar environments. |

| Steric | Molecular Volume | The total volume occupied by the molecule. | Affects how the molecule fits into a binding site. |

| Steric | Verloop B2 | A parameter describing the width of a substituent (e.g., the ethyl group). mdpi.com | Critical for understanding steric hindrance or favorable contacts at a receptor. |

| Hydrophobic | LogP | The octanol-water partition coefficient. | Predicts membrane permeability and hydrophobic interactions. |

| Topological | GCUT Descriptors | Eigenvalues from a modified graph distance matrix, encoding atomic charges and connectivity. nih.gov | Relates charge distribution and topology to binding affinity. |

| 3D | Vsurf Descriptors | 3D molecular interaction fields, describing properties like hydrophobic and hydrogen bonding propensity on the surface. nih.gov | Provides a detailed map of potential non-covalent interactions. |

Reactivity and Mechanism Studies of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring's electron-deficient nature generally makes it resistant to electrophilic aromatic substitution. However, the presence of the powerful activating amino group at the C-3 position increases the electron density of the ring, making substitution more feasible. The -NH2 group is a strong ortho- and para-director. byjus.com In this molecule, the C-5 position is ortho to the amino group, and the C-6 position, which holds the ethyl group, is para. The carboxyl group at C-2 is a deactivating group. Therefore, electrophilic attack would be predicted to occur at the C-5 position, which is activated by the amino group and not sterically hindered.

Conversely, the electron-poor character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at one of the ring positions. For halopyrazines, nucleophilic exchange is more favorable, though the presence of electron-donating groups can necessitate more forcing conditions. thieme-connect.de Studies on related compounds like 3-chloropyrazine-2-carboxamide (B1267238) have shown that nucleophilic displacement of the chlorine atom by amines (aminodehalogenation) is a viable pathway to synthesize 3-aminopyrazine derivatives. mdpi.com

Reactivity of the Carboxyl Group (e.g., Esterification, Amide Formation)

The carboxyl group at the C-2 position of the pyrazine ring undergoes typical reactions of carboxylic acids, most notably esterification and amide formation. libretexts.org

Esterification: The conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester has been well-documented through methods such as Fischer esterification. This reaction typically involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst, like sulfuric acid. nih.gov Another documented method involves reacting an alkali metal salt of the acid, such as the potassium salt, with a methylating agent like methyl bromide in a polar aprotic solvent like dimethylformamide (DMF). google.com This latter method proceeds under milder conditions (30-50°C) and with high selectivity, avoiding undesired methylation of the amino group. google.com

Amide Formation: Direct condensation of the carboxylic acid with an amine is generally difficult because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate anion. youtube.com To overcome this, the carboxylic acid must first be activated. Common methods documented for 3-aminopyrazine-2-carboxylic acid and its analogs include:

Activation with 1,1'-Carbonyldiimidazole (B1668759) (CDI): The acid is treated with CDI to form a reactive acyl-imidazole intermediate, which then readily reacts with an amine to form the desired amide. This method has been shown to be efficient, often providing higher yields than methods proceeding via an ester intermediate. nih.gov

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily condenses with an amine to form the amide. nih.govmdpi.com

Use of Coupling Reagents: Reagents such as propyl phosphonic anhydride (B1165640) (T3P) have been successfully used to mediate the coupling of substituted pyrazine-2-carboxylic acids with various amines, including piperazines. rjpbcs.com

The table below summarizes common conditions for these transformations based on literature for the parent compound, 3-aminopyrazine-2-carboxylic acid.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Esterification | Methanol (MeOH), H₂SO₄, Stirred for 48h at rt | Methyl 3-aminopyrazine-2-carboxylate | nih.gov |

| Esterification | Potassium Salt, Methyl Bromide (MeBr), DMF, 43°C | Methyl 3-aminopyrazine-2-carboxylate | google.com |

| Amide Formation | 1. CDI, DMSO; 2. R-NH₂, 120°C, Microwave | N-Substituted 3-aminopyrazine-2-carboxamide (B1665363) | nih.gov |

| Amide Formation | T3P, Diisopropylethylamine, DMF, rt | N-Substituted 3-aminopyrazine-2-carboxamide | rjpbcs.com |

Reactivity of the Amino Group (e.g., Alkylation, Acylation)

The amino group at the C-3 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. byjus.com However, its reactivity is significantly modulated by the electronic properties of the pyrazine ring. The adjacent electron-withdrawing carboxyl group and the nitrogen atoms within the pyrazine ring decrease the nucleophilicity of the amino group.

Acylation: Direct acylation of the 3-amino group is known to be challenging. Studies have reported that the direct acylation of 3-aminopyrazine-2-carboxamide failed due to the low nucleophilicity of the amine. mdpi.com The corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate, shows only slightly higher reactivity. mdpi.com To achieve acylation, the activating effect of the -NH2 group can be controlled by protecting it, often through acetylation with acetic anhydride, before carrying out other desired reactions. byjus.com

Alkylation: Similar to acylation, the diminished nucleophilicity of the 3-amino group makes N-alkylation challenging. Unwanted alkylation of the amino group is a potential side reaction during the esterification of the carboxyl group, which necessitates carefully controlled, mild reaction conditions to ensure selectivity. google.com

Chelation and Complexation Behavior with Metal Ions

The structure of 3-aminopyrazine-2-carboxylic acid, with its adjacent amino and carboxyl groups, makes it an excellent bidentate chelating agent for metal ions. Upon deprotonation of the carboxylic acid, the molecule can coordinate to a metal center through one of the carboxylate oxygens and the nitrogen atom of the amino group, forming a stable five-membered ring.

Extensive research on the parent compound, 3-aminopyrazine-2-carboxylic acid (often abbreviated as Hapc), has demonstrated its ability to form stable complexes with a wide array of transition metals. researchgate.net These studies confirm that the ligand typically coordinates in a bidentate fashion. Metals that have been successfully complexed include Vanadyl(IV), Tungsten(VI), Palladium(II), Uranium(VI), Molybdenum(V), Ruthenium(II), Rhodium(III), Platinum(II), Silver(I), and Iridium(III). researchgate.netresearchgate.net The formation of these complexes is indicated by shifts in the IR and NMR spectra upon coordination to the metal ion. Specifically, a shift to a lower field for the pyrazine ring protons in the ¹H NMR spectrum suggests a decrease in electron density upon coordination.

While no specific studies on the chelation behavior of the 6-ethyl derivative are available, its structural similarity to the parent compound strongly suggests it would behave as a similar bidentate chelating ligand.

Oxidation and Reduction Pathways of the Pyrazine Core and Substituents

Oxidation: The pyrazine ring and its substituents can undergo oxidation under various conditions. Alkyl side chains on pyrazine rings can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.org The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides using reagents such as OXONE®. researchgate.net Studies on the electrochemistry of substituted pyrazine-di-N-oxides have shown that they can undergo oxidation, which proceeds via the formation of a radical cation. researchgate.net

Reduction: The electron-deficient pyrazine ring is susceptible to reduction. Complete reduction of the pyrazine ring with reagents like sodium in ethanol (B145695) or catalytic hydrogenation results in the formation of a piperazine (B1678402) ring. thieme-connect.de Electrochemical studies have also been conducted on the reduction of the pyrazine ring in aqueous media. acs.org

Investigation of Intramolecular Cyclization or Rearrangement Processes

The adjacent amino and carboxyl groups in 3-aminopyrazine-2-carboxylic acid and its derivatives can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, derivatives of methyl 3-aminopyrazine-2-carboxylate have been used to synthesize pteridines (fused pyrazino[2,3-d]pyrimidines). mdpi.com This type of cyclization typically involves an initial acylation of the 3-amino group, followed by a base-catalyzed ring closure with the ester group.

While there are reports of molecular rearrangements in more complex fused pyrazine systems, researchgate.net specific studies detailing intramolecular cyclization or rearrangement processes for 3-amino-6-ethylpyrazine-2-carboxylic acid itself are not readily found in the scientific literature. The potential for such reactions exists, particularly when the amino or carboxyl groups are first converted into other reactive functionalities.

Synthetic Applications and Derivative Design of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid

Role as a Key Intermediate in Complex Organic Synthesis

3-Amino-6-ethylpyrazine-2-carboxylic acid serves as a valuable intermediate in the multistep synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive carboxylic acid group and an amino group on the pyrazine (B50134) core, allows for sequential and site-selective modifications. The pyrazine ring itself is a key structural motif in many biologically active compounds, making this acid a strategic starting point for medicinal chemistry programs. nih.govnih.gov

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling coupling with a wide array of nucleophiles. nih.gov For instance, it can be activated with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate amide bond formation with various amines under controlled conditions, often aided by microwave irradiation to enhance reaction rates and yields. nih.gov Alternatively, classic Fisher esterification can be employed to produce the corresponding methyl or ethyl esters, which are themselves versatile intermediates for further transformations. nih.gov

The amino group provides another site for functionalization. It can undergo reactions such as acylation, alkylation, or serve as a nucleophile in condensation reactions. This dual reactivity makes this compound a linchpin in synthetic strategies aimed at building complex molecular architectures, including those explored for therapeutic applications. nih.gov Its structural framework is a component of molecules designed as potential treatments for diseases ranging from tuberculosis to cancer. nih.govnih.gov

Building Block for Fused Heterocyclic Systems (e.g., Pteridines, Phenazines)

The inherent structure of this compound, featuring vicinal amino and carboxylic acid groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These systems are formed by constructing new rings onto the pyrazine core, leading to compounds with extended π-systems and diverse biological properties.

Pteridines: Pteridines are bicyclic heterocyclic compounds composed of a pyrimidine (B1678525) ring fused to a pyrazine ring. They are of significant biological importance, forming the core of essential cofactors like folic acid and biopterin. The synthesis of pteridine (B1203161) derivatives can be achieved by condensing a 1,2-diaminopyrimidine with a 1,2-dicarbonyl compound. While direct examples using this compound are specific, the analogous 3-aminopyrazine-2-carboxamide (B1665363) can react with appropriate reagents to form the pteridine ring system. A common synthetic route involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound in what is known as the Isay reaction. Derivatives of 3-aminopyrazine-2-carboxylic acid can be elaborated to participate in similar cyclization strategies to yield substituted pteridines, such as pterin-6-carboxylic acid. researchgate.netnih.gov

Phenazines: Phenazines are dibenzo-annulated pyrazines, meaning they consist of a pyrazine ring fused with two benzene (B151609) rings. wikipedia.org These compounds are known for their redox activity and have applications as dyes and antibiotics. nih.gov The synthesis of phenazines often involves the oxidative condensation or cyclization of precursors like ortho-phenylenediamines with catechols or other 1,2-dicarbonyl species. wikipedia.orgguidechem.com this compound can be envisioned as a building block in phenazine (B1670421) synthesis by first constructing one of the fused rings and then using its functional groups to close the second. For example, derivatives could be designed to react with substituted anilines or nitrobenzenes in reactions analogous to the Wohl-Aue synthesis to form the phenazine core. wikipedia.orgresearchgate.net The pyrazine moiety provides a stable and electron-deficient core that influences the electronic properties of the resulting fused system.

Design and Synthesis of Novel Pyrazine Carboxylic Acid Derivatives for Specific Research Objectives

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for the design and synthesis of novel derivatives targeting specific biological pathways. scispace.com Researchers modify the core structure by introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. rjpbcs.comresearchgate.netnih.gov

A primary strategy involves the synthesis of N-substituted carboxamides. nih.gov By reacting the carboxylic acid with a diverse library of amines, a multitude of derivatives can be generated. These modifications are crucial for exploring structure-activity relationships (SAR). For example, novel pyrazine-2-carboxylic acid derivatives have been synthesized by coupling with various piperazine (B1678402) moieties to explore their antioxidant and antimicrobial activities. rjpbcs.com Similarly, amides have been prepared with substituted anilines to investigate their antimycobacterial and antifungal potential. nih.gov

Recent research has focused on developing pyrazine derivatives as inhibitors for specific enzymes or receptors implicated in disease. For instance, 3-aminopyrazine-2-carboxamide derivatives have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy. nih.gov Another approach, known as fragment recombination, has been used to design novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) for agricultural applications by combining the pyrazine core with other pharmacophoric fragments like diphenyl-ethers. acs.org These studies highlight the versatility of the pyrazine carboxylic acid scaffold in generating targeted molecular probes and potential therapeutic agents. nih.gov

Below is a table summarizing selected examples of pyrazine carboxylic acid derivatives and their research objectives.

| Derivative Class | Synthetic Strategy | Research Objective | Key Findings |

| Piperazine Amides | Coupling of 3-aminopyrazine-2-carboxylic acid with various piperazines using T3P as a coupling agent. rjpbcs.com | To develop novel antioxidant and antimicrobial agents. rjpbcs.com | Specific derivatives showed good antioxidant activity and moderate to high antimicrobial activity against various bacterial and fungal strains. rjpbcs.com |

| Substituted Anilides | Condensation of pyrazine-2-carboxylic acid chlorides with ring-substituted anilines. nih.gov | To investigate antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.gov | Lipophilicity of the anilide substituent was found to be a key determinant of biological activity. nih.govmdpi.com |

| FGFR Inhibitors | Synthesis of 3-amino-pyrazine-2-carboxamide derivatives with specific aryl moieties. nih.gov | To design novel inhibitors of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy. nih.gov | Identified a pan-FGFR inhibitor that blocked downstream signaling pathways and exhibited potent antitumor activity in relevant cancer cell lines. nih.gov |

| SDHI Fungicides | Fragment recombination strategy combining a pyrazine-carboxamide with a diphenyl-ether scaffold. acs.org | To discover new succinate dehydrogenase inhibitors (SDHIs) for agricultural use. acs.org | The resulting hybrid molecule showed good inhibitory activity against the target enzyme and effectiveness against crop diseases like gray mold and powdery mildew. acs.org |

Strategies for Enhancing Molecular Diversity and Complexity

Expanding the chemical space around the this compound core is essential for discovering new functionalities and optimizing biological activity. Several strategies are employed to enhance molecular diversity and complexity.

One key approach is combinatorial synthesis , where the carboxylic acid and amino groups are used as orthogonal handles for derivatization. Large libraries of amides can be created by reacting the acid with a diverse set of amines, while the amino group can be functionalized through reactions like acylation or reductive amination. This parallel synthesis approach allows for the rapid generation of numerous analogs for high-throughput screening. nih.govrjpbcs.com

Scaffold hopping and hybridization represent another powerful strategy. This involves replacing parts of the molecule with different but functionally similar fragments or combining the pyrazine core with other known pharmacophores. nih.gov For example, natural product fragments can be hybridized with the pyrazine scaffold to create novel structures with potentially enhanced biological activity and improved drug-like properties. nih.govmdpi.com This approach merges the favorable characteristics of the pyrazine ring with the proven biological relevance of natural products.

Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. Reactions like the Passerini or Ugi reaction can incorporate the pyrazine carboxylic acid, an isocyanide, an aldehyde or ketone, and sometimes an amine, to rapidly assemble complex and diverse molecular structures. scispace.com This strategy is highly atom-economical and allows for the introduction of multiple points of diversity in one synthetic operation.

Furthermore, late-stage functionalization techniques are increasingly used to modify complex pyrazine derivatives. Methods that allow for the selective introduction of atoms or groups (e.g., halogens, trifluoromethyl groups) onto the pyrazine ring or its substituents in the final steps of a synthesis can quickly generate valuable analogs for SAR studies without needing to restart the entire synthetic sequence. nih.gov These advanced synthetic methods are crucial for navigating chemical space and developing sophisticated molecules for specific applications. researchgate.net

Biological Activity Research of 3 Amino 6 Ethylpyrazine 2 Carboxylic Acid and Its Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity Studies

Pyrazine (B50134) compounds are recognized for their diverse pharmacological actions, including antibacterial, antifungal, and antimycobacterial effects. tandfonline.comjetir.org The core pyrazine structure serves as a critical scaffold in drug design, with numerous derivatives being synthesized and evaluated to uncover novel therapeutic agents. jetir.org

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been systematically evaluated for their antibacterial properties against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Research Findings: Studies on N-substituted 3-aminopyrazine-2-carboxamides, categorized into benzyl (B1604629), alkyl, and phenyl derivatives, have revealed distinct activity profiles. nih.govnih.gov Phenyl and alkyl derivatives demonstrated notable antibacterial activity, whereas the benzyl derivatives were largely inactive. nih.govnih.gov A significant trend was observed among the alkyl derivatives, where antibacterial activity increased with the length of the carbon side chain. nih.govnih.gov

Other research on triazolo[4,3-a]pyrazine derivatives also showed moderate to good antibacterial activities against both S. aureus and E. coli. mdpi.com

Table 1: In Vitro Antibacterial and Antifungal Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Derivative Type | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazine-piperazine derivative 'P3' | E. coli | 50 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P4' | E. coli | 50 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P7' | E. coli | 50 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P9' | E. coli | 50 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P6' | P. aeruginosa | 25 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P7' | P. aeruginosa | 25 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P9' | P. aeruginosa | 25 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P10' | P. aeruginosa | 25 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P4' | C. albicans | 3.125 | rjpbcs.com |

| Pyrazine-piperazine derivative 'P10' | C. albicans | 3.125 | rjpbcs.com |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | S. aureus | >500 µM | mdpi.comresearchgate.net |

The antifungal potential of pyrazine derivatives has been explored, with activity observed against various fungal strains. In the series of N-substituted 3-aminopyrazine-2-carboxamides, antifungal activity was noted across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.govnih.gov Similarly, pyrazine-piperazine derivatives demonstrated potent activity against C. albicans, with compounds 'P4' and 'P10' showing a minimum inhibitory concentration (MIC) of 3.125 µg/mL. rjpbcs.com However, other studies focusing on different derivatives, such as 3-benzylaminopyrazine-2-carboxamides, detected no activity against tested fungal strains. mdpi.comresearchgate.net

The antimycobacterial activity of pyrazine derivatives is the most extensively studied area, largely due to the role of pyrazinamide (B1679903) (PZA) in tuberculosis treatment. chemicalbook.comasm.org PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. chemicalbook.comdroracle.ainih.gov The resulting POA is responsible for the drug's efficacy, particularly its ability to kill non-replicating or "persister" mycobacteria in acidic environments. chemicalbook.comasm.orgnih.gov Research into the mechanism of action of POA has identified several key targets.

Fatty Acid Synthase I (FAS-I) Inhibition: One of the proposed mechanisms is the inhibition of the mycobacterial fatty acid synthase I (FAS-I) enzyme. chemicalbook.comdroracle.aidrugbank.com This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. chemicalbook.com By inhibiting FAS-I, POA disrupts the bacterium's ability to synthesize new fatty acids required for growth and replication. droracle.aidrugbank.com

Inhibition of Trans-translation: Another critical mechanism involves the inhibition of trans-translation. asm.orgnih.govdrugbank.com POA has been shown to bind to the ribosomal protein S1 (RpsA). asm.orgnih.govdrugbank.com This binding action inhibits the process of trans-translation, which is vital for rescuing stalled ribosomes in non-replicating bacteria. asm.orgnih.gov This mechanism may explain PZA's unique ability to eradicate persistent mycobacterial populations. asm.orgnih.gov

Disruption of Membrane Energetics: The accumulation of POA inside the mycobacterium, especially under acidic conditions, is thought to disrupt membrane potential and interfere with energy production, further compromising the survival of M. tuberculosis. asm.orgnih.govdrugbank.com

Numerous studies have synthesized and evaluated novel derivatives of pyrazine-2-carboxylic acid for antimycobacterial activity. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid and Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate have shown high activity against Mycobacterium tuberculosis H37Rv, with MIC values of 1.56 µg·mL⁻¹ and 3.13 µg·mL⁻¹, respectively. nih.gov Another study found that 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active compound against M. tuberculosis H37Rv, with an MIC of 12.5 µg/mL. nih.govnih.gov

Antioxidant Activity Assessment

Several pyrazine derivatives have been investigated for their potential as antioxidants, which can neutralize harmful free radicals. tandfonline.comresearchgate.net

Standard assays are used to measure the radical-scavenging ability of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for evaluating antioxidant activity. rjpbcs.commdpi.com

A study of novel pyrazine-2-carboxylic acid-piperazine derivatives evaluated their antioxidant potential using both ABTS and DPPH methods. rjpbcs.com The compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was found to exhibit good antioxidant activity. rjpbcs.com Another investigation into chalcone (B49325) derivatives with an alkyl-substituted pyrazine heterocycle found that guaiacyl-substituted derivatives displayed DPPH radical scavenging potential, although they were weaker than the reference, vitamin C. mdpi.com

Table 2: Antioxidant Activity of Selected Pyrazine Derivatives

| Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrazine-piperazine derivatives | DPPH & ABTS | Compound P10 showed good antioxidant activity. | rjpbcs.com |

Research on Herbicidal Properties and Photosynthetic Inhibition

Certain pyrazine derivatives have been evaluated for their potential use as herbicides, with a primary mechanism of action being the inhibition of photosynthesis. researchgate.net